Cas no 876890-41-4 (N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide)

N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic organic compound featuring a tetrahydronaphthalene core linked to a benzodioxine carboxamide moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound's rigid, fused-ring system enhances stability and binding affinity, while the carboxamide group offers functional versatility for further derivatization. Its balanced lipophilicity and electron-rich aromatic systems suggest potential applications in drug discovery, particularly for targeting central nervous system (CNS) receptors or enzyme inhibition. The compound's well-defined stereochemistry and synthetic reproducibility further support its utility in structure-activity relationship (SAR) studies.
N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide structure
876890-41-4 structure
商品名:N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
CAS番号:876890-41-4
MF:C19H19NO3
メガワット:309.359065294266
CID:5447494

N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
    • インチ: 1S/C19H19NO3/c21-19(15-6-8-17-18(12-15)23-10-9-22-17)20-16-7-5-13-3-1-2-4-14(13)11-16/h1-4,6,8,12,16H,5,7,9-11H2,(H,20,21)
    • InChIKey: LNOCHTRCSYMJBI-UHFFFAOYSA-N
    • ほほえんだ: O1C2=CC=C(C(NC3CCC4=C(C3)C=CC=C4)=O)C=C2OCC1

N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3018-0172-3mg
N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
876890-41-4 90%+
3mg
$63.0 2023-04-28
Life Chemicals
F3018-0172-2mg
N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
876890-41-4 90%+
2mg
$59.0 2023-04-28
Life Chemicals
F3018-0172-5mg
N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
876890-41-4 90%+
5mg
$69.0 2023-04-28
Life Chemicals
F3018-0172-2μmol
N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
876890-41-4 90%+
2μl
$57.0 2023-04-28
Life Chemicals
F3018-0172-1mg
N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
876890-41-4 90%+
1mg
$54.0 2023-04-28
Life Chemicals
F3018-0172-5μmol
N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
876890-41-4 90%+
5μl
$63.0 2023-04-28
Life Chemicals
F3018-0172-4mg
N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
876890-41-4 90%+
4mg
$66.0 2023-04-28

N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 関連文献

N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamideに関する追加情報

Professional Introduction to N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS No. 876890-41-4)

N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound, identified by the CAS number 876890-41-4, belongs to a class of molecules that exhibit promising biological activities. The detailed structure of this molecule includes a tetrahydronaphthalene moiety linked to a benzodioxine core, which is further functionalized with a carboxamide group. Such structural features make it an intriguing candidate for further investigation in drug discovery and development.

The tetrahydronaphthalen-2-yl part of the molecule contributes to its hydrophobicity and stability, while the benzodioxine scaffold is known for its role in various pharmacological activities. The presence of the carboxamide group at the 6-position adds another layer of functionality, potentially influencing both the solubility and reactivity of the compound. These structural elements collectively contribute to the compound's potential as a lead molecule in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. The benzodioxine core is particularly interesting as it is found in several bioactive natural products and synthetic drugs. Studies have shown that modifications in this region can significantly alter the pharmacological profile of the compound. For instance, derivatives of benzodioxine have been explored for their potential in treating neurological disorders, inflammation, and even cancer.

The N-(1,2,3,4-tetrahydronaphthalen-2-yl) substituent plays a crucial role in determining the compound's overall shape and electronic properties. This moiety can interact with biological targets in specific ways, influencing both affinity and selectivity. The combination of these structural features makes N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide a promising candidate for further exploration in medicinal chemistry.

In vitro studies have begun to uncover the potential biological activities of this compound. Preliminary experiments suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to various diseases. For example, researchers have observed potential interactions with enzymes involved in metabolic pathways and signaling cascades that are implicated in conditions such as diabetes and cardiovascular diseases. These findings are particularly exciting as they open up new avenues for therapeutic intervention.

The synthesis of N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis. Techniques such as multi-step organic synthesis combined with catalytic processes have enabled chemists to construct this molecule with high precision and yield. This progress is crucial for advancing towards preclinical and clinical studies.

One of the most compelling aspects of this compound is its potential for further derivatization. By modifying different parts of its structure, researchers can fine-tune its biological activity to target specific diseases more effectively. For instance, introducing additional functional groups or altering the substitution pattern on the benzodioxine core could lead to compounds with enhanced potency or selectivity. Such modifications are often guided by insights from structure-activity relationship (SAR) studies.

The field of drug discovery is constantly evolving with new technologies and methodologies emerging at a rapid pace. Computational tools like molecular dynamics simulations and quantum mechanical calculations are now integral parts of the process of identifying and optimizing lead compounds like N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. These tools allow researchers to predict how a molecule will behave in different environments and how it might interact with biological targets.

Collaborations between chemists and biologists are essential for translating these findings into tangible therapeutic benefits. By combining expertise from multiple disciplines, researchers can accelerate the drug development process significantly. The study of compounds like N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exemplifies this interdisciplinary approach,where chemical innovation meets biological insight.

Future research directions for this compound include exploring its mechanism of action in detail and evaluating its safety profile through comprehensive toxicology studies。Understanding how it interacts with biological systems at the molecular level will provide valuable insights into its therapeutic potential。Additionally,investigating its pharmacokinetic properties will be crucial for determining how it behaves within the body after administration。

The development of novel pharmaceuticals is a long and arduous process,but compounds like N-(1,2,3,4-tetrahydronaphthalen - 2 - yl) - 23 - dihydro - 14 - benzodiox ine - 6 - carbox amide offer hope for addressing unmet medical needs。With continued research and investment,this promising molecule could one day contribute to significant advances in medicine。The combination of its unique structure、potential biological activities、and interdisciplinary approach makes it a fascinating subject for further exploration。

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